Methyl 2-ethoxyazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethoxyazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxyazepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxyazepane with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-ethoxyazepane and methyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The 2-ethoxyazepane is dissolved in an appropriate solvent, and methyl chloroformate is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by extraction, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethoxyazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxyazepane-1-carboxylate
- Ethyl 2-ethoxyazepane-1-carboxylate
- Methyl 2-ethoxyhexane-1-carboxylate
Uniqueness
Methyl 2-ethoxyazepane-1-carboxylate is unique due to its specific structural features, such as the presence of both an azepane ring and an ethoxy group
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl 2-ethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9-7-5-4-6-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
FHVRVPGCOHJDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCCN1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.